Product packaging for Isoquinoline, 1-(4-pyridinyl)-(Cat. No.:CAS No. 100537-27-7)

Isoquinoline, 1-(4-pyridinyl)-

Cat. No.: B3044890
CAS No.: 100537-27-7
M. Wt: 206.24 g/mol
InChI Key: XIBYZHXJOSZRCQ-UHFFFAOYSA-N
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Description

Overview of the Isoquinoline (B145761) Scaffold in Chemical Research

The isoquinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a significant structural motif in organic chemistry and medicinal chemistry. amerigoscientific.comnumberanalytics.com First isolated from coal tar in 1885, isoquinoline and its derivatives are found in numerous natural products, most notably in a large family of alkaloids. wikipedia.orgchemicalbook.com Prominent examples include the analgesic morphine, the vasodilator papaverine, and the antimicrobial agent berberine, all of which feature the isoquinoline core structure. chemicalbook.comuop.edu.pk

The isoquinoline nucleus is a versatile building block in the synthesis of a wide array of compounds with diverse biological activities. rsc.orgnih.gov Its derivatives have been investigated for their potential as anticancer, neuroprotective, and antimicrobial agents. smolecule.comnumberanalytics.com The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a privileged scaffold in drug discovery. rsc.orgnih.gov Beyond pharmaceuticals, isoquinoline derivatives have found applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic and optical properties. amerigoscientific.comnumberanalytics.com

The chemical reactivity of isoquinoline is characterized by its ability to undergo both electrophilic and nucleophilic substitution reactions. chemicalbook.com The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, which typically occurs at the C-5 and C-8 positions of the benzene ring. uop.edu.pk Conversely, the pyridine ring is susceptible to nucleophilic attack, primarily at the C-1 position. uop.edu.pk This reactivity profile, combined with the various methods available for its synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, makes isoquinoline a readily accessible and highly adaptable scaffold for chemical research. chemicalbook.comuop.edu.pk

Table 1: Key Properties of the Isoquinoline Scaffold

PropertyValue
Molecular FormulaC₉H₇N
Molar Mass129.16 g/mol
AppearanceColorless to pale yellow liquid or solid
Melting Point26-28 °C
Boiling Point242-243 °C
Basicity (pKa of conjugate acid)5.14

Note: Data sourced from various chemical databases and literature. amerigoscientific.comwikipedia.orgnih.gov

Significance of Pyridinyl Substitution in Heterocyclic Systems and Ligand Design

The introduction of a pyridinyl substituent onto a heterocyclic framework significantly influences the molecule's chemical and physical properties, as well as its biological activity. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in many areas of chemistry. numberanalytics.com Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearchgate.net

The nitrogen atom in the pyridine ring is a key feature, imparting basicity and the ability to participate in hydrogen bonding. uomus.edu.iq When a pyridinyl group is attached to another heterocyclic system, it can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. Furthermore, the electron-withdrawing nature of the pyridine ring can modulate the electronic properties of the parent heterocycle, affecting its reactivity and stability. organicchemistrytutor.com

In the context of ligand design for coordination chemistry, pyridinyl-substituted heterocycles are of immense interest. The nitrogen atom of the pyridine ring provides a coordination site for metal ions, enabling the formation of a wide variety of metal complexes. cymitquimica.comwikipedia.org These complexes have found applications in catalysis, materials science, and as therapeutic agents. researchgate.netcymitquimica.com The ability of the pyridinyl group to act as a ligand, combined with the structural diversity of the parent heterocycle, allows for the creation of ligands with tailored coordination geometries and electronic properties. This versatility makes pyridinyl-substituted heterocycles valuable tools for the development of new catalysts and functional materials. acs.org

Research Landscape of Isoquinoline, 1-(4-pyridinyl)- and Analogous Structures

The research landscape surrounding Isoquinoline, 1-(4-pyridinyl)- and its analogs is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. Synthetic chemists have developed various methods to construct this and related molecular frameworks. These strategies often involve the coupling of pre-functionalized isoquinoline and pyridine precursors or the construction of one heterocyclic ring onto the other. organic-chemistry.orgisroset.org For instance, palladium-catalyzed cross-coupling reactions are a common approach to form the C-C bond between the isoquinoline and pyridine rings. organic-chemistry.org

In medicinal chemistry, derivatives of 1-(pyridinyl)isoquinoline have been explored for their potential therapeutic applications. For example, some analogs have been investigated as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. pensoft.net The combination of the isoquinoline scaffold, known for its presence in bioactive natural products, with the versatile pyridine moiety offers a rich platform for the design of new drug candidates.

In the realm of materials science and coordination chemistry, 1-(pyridinyl)isoquinoline and its derivatives are valued as ligands for the synthesis of metal complexes. cymitquimica.com The bidentate N,N-coordination motif offered by the nitrogen atoms of the isoquinoline and pyridine rings allows for the formation of stable complexes with a variety of transition metals. These complexes have been studied for their photophysical properties, with potential applications in areas such as light-emitting devices and sensors. nih.gov The ability to modify both the isoquinoline and pyridine components of the ligand allows for the fine-tuning of the resulting metal complexes' electronic and steric properties, making them attractive for catalytic applications as well. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2 B3044890 Isoquinoline, 1-(4-pyridinyl)- CAS No. 100537-27-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100537-27-7

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

1-pyridin-4-ylisoquinoline

InChI

InChI=1S/C14H10N2/c1-2-4-13-11(3-1)7-10-16-14(13)12-5-8-15-9-6-12/h1-10H

InChI Key

XIBYZHXJOSZRCQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=NC=C3

Origin of Product

United States

Spectroscopic and Structural Elucidation of Isoquinoline, 1 4 Pyridinyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. For "Isoquinoline, 1-(4-pyridinyl)-," a comprehensive analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra is crucial for its complete structural elucidation.

Proton NMR (¹H NMR) and Chemical Shift Analysis

The ¹H NMR spectrum of "Isoquinoline, 1-(4-pyridinyl)-" is expected to exhibit a series of signals in the aromatic region, corresponding to the protons of the isoquinoline (B145761) and pyridine (B92270) rings. The chemical shifts of these protons are influenced by the electronic effects of the nitrogen atoms and the steric interactions between the two aromatic systems.

Based on data for analogous 1-arylisoquinolines, the protons of the isoquinoline moiety are expected to resonate at specific chemical shifts. For instance, the H-3 and H-4 protons of the isoquinoline ring typically appear as doublets. The protons of the benzo-fused ring (H-5, H-6, H-7, and H-8) will present as a more complex pattern of multiplets. The protons of the 4-pyridinyl substituent will also give rise to distinct signals, typically two sets of doublets due to the symmetry of the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Isoquinoline, 1-(4-pyridinyl)- (Note: These are estimated values based on related structures and may vary depending on the solvent and experimental conditions.)

Proton Predicted Chemical Shift (ppm) Multiplicity
H-3 (Isoquinoline)~ 7.5 - 7.7d
H-4 (Isoquinoline)~ 8.0 - 8.2d
H-5 (Isoquinoline)~ 7.8 - 8.0m
H-6 (Isoquinoline)~ 7.5 - 7.7m
H-7 (Isoquinoline)~ 7.6 - 7.8m
H-8 (Isoquinoline)~ 8.1 - 8.3d
H-2', H-6' (Pyridine)~ 8.7 - 8.9d
H-3', H-5' (Pyridine)~ 7.6 - 7.8d

Carbon-13 NMR (¹³C NMR) and Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For "Isoquinoline, 1-(4-pyridinyl)-," a total of 14 distinct carbon signals are expected (9 for the isoquinoline core and 5 for the pyridinyl substituent, with two pairs of equivalent carbons in the pyridine ring). The chemical shifts of these carbons are indicative of their hybridization and electronic environment. The quaternary carbons, particularly C-1 of the isoquinoline and C-4' of the pyridine, will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for Isoquinoline, 1-(4-pyridinyl)- (Note: These are estimated values based on related structures and may vary depending on the solvent and experimental conditions.)

Carbon Predicted Chemical Shift (ppm)
C-1 (Isoquinoline)~ 160 - 162
C-3 (Isoquinoline)~ 120 - 122
C-4 (Isoquinoline)~ 130 - 132
C-4a (Isoquinoline)~ 127 - 129
C-5 (Isoquinoline)~ 128 - 130
C-6 (Isoquinoline)~ 126 - 128
C-7 (Isoquinoline)~ 130 - 132
C-8 (Isoquinoline)~ 127 - 129
C-8a (Isoquinoline)~ 136 - 138
C-2', C-6' (Pyridine)~ 150 - 152
C-3', C-5' (Pyridine)~ 121 - 123
C-4' (Pyridine)~ 145 - 147

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the isoquinoline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the isoquinoline and pyridine rings through the C1-C4' bond.

Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy, although less common, can provide valuable information about the electronic environment of the two nitrogen atoms in "Isoquinoline, 1-(4-pyridinyl)-". The chemical shifts of the nitrogen in the isoquinoline ring and the pyridine ring would be distinct, reflecting their different electronic densities and bonding environments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For "Isoquinoline, 1-(4-pyridinyl)-" (C₁₄H₁₀N₂), the expected exact mass can be calculated and confirmed by High-Resolution Mass Spectrometry (HRMS). The calculated monoisotopic mass is approximately 206.0844 g/mol . HRMS provides a highly accurate mass measurement, which serves as a definitive confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for N-heterocyclic compounds involve cleavages of the rings and loss of small neutral molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum of "Isoquinoline, 1-(4-pyridinyl)-" would be characterized by several key absorption bands. These include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the aromatic systems, and various in-plane and out-of-plane bending vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds. A study on arylisoquinolines has shown that non-resonant Raman spectra are dominated by the C=C stretching modes of the isoquinoline system. nih.gov Deep-UV resonance Raman spectroscopy can selectively enhance vibrations of either the isoquinoline or the pyridinyl part of the molecule, allowing for a more detailed analysis of their respective vibrational modes. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for Isoquinoline, 1-(4-pyridinyl)- (Note: These are estimated values based on related structures and may vary depending on the solvent and experimental conditions.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
C=C/C=N Stretch (Isoquinoline)1650 - 1500IR, Raman
C=C/C=N Stretch (Pyridine)1600 - 1450IR, Raman
Aromatic C-H In-plane Bend1300 - 1000IR, Raman
Aromatic C-H Out-of-plane Bend900 - 650IR

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For compounds containing chromophores like isoquinoline and pyridine rings, UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.

Table 1: Illustrative UV-Vis Absorption Data Format

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Transition Assignment
Data Not Available Data Not Available Data Not Available Data Not Available
Data Not Available Data Not Available Data Not Available Data Not Available

This table illustrates the format for presenting UV-Vis data. Specific values for Isoquinoline, 1-(4-pyridinyl)- could not be located.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. semanticscholar.orgeurjchem.com

A crystallographic study of Isoquinoline, 1-(4-pyridinyl)- would elucidate the relative orientation of the isoquinoline and pyridine rings. For example, a related derivative, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was found to crystallize in the monoclinic system with the space group P21/n. researchgate.net Although this provides an example of the type of data obtained, the specific crystallographic parameters for Isoquinoline, 1-(4-pyridinyl)- are not present in the available search results.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data Format

Parameter Value
Chemical Formula C14H10N2
Formula Weight 206.25
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (Å3) Data Not Available
Z Data Not Available

This table illustrates the format for presenting crystallographic data. Specific values for Isoquinoline, 1-(4-pyridinyl)- could not be located.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are essential for studying chiral molecules. documentsdelivered.com CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. For chiral derivatives of Isoquinoline, 1-(4-pyridinyl)-, a CD spectrum would exhibit positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the asymmetric environment.

The sign and intensity of these Cotton effects are directly related to the absolute configuration and conformation of the chiral centers. Studies on other chiral isoquinoline alkaloids have demonstrated how CD spectroscopy can distinguish between different isomers based on their spectral differences. documentsdelivered.com Similarly, CD spectroscopy has been used to study chiral interactions in host-guest complexes involving pyridino-crown ethers, where the induced CD bands provide insight into the nature of these interactions. nih.gov However, specific CD spectroscopic data for chiral derivatives of Isoquinoline, 1-(4-pyridinyl)- were not found in the reviewed literature.

Computational and Theoretical Investigations of Isoquinoline, 1 4 Pyridinyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the structural and electronic properties of molecules like Isoquinoline (B145761), 1-(4-pyridinyl)-. This method, centered on the electron density, offers a balance between computational cost and accuracy, making it a staple in modern chemical research.

Molecular Geometry Optimization and Conformational Analysis

A foundational step in the computational study of Isoquinoline, 1-(4-pyridinyl)- would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process seeks the lowest energy state on the potential energy surface. For this molecule, a key aspect of conformational analysis would be the dihedral angle between the isoquinoline and pyridine (B92270) rings. This rotation around the single bond connecting the two rings would likely be the most significant conformational variable.

Computational studies on similar biaryl systems, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolines, have utilized molecular mechanics and high-field NMR spectroscopy to understand preferred conformations. For Isoquinoline, 1-(4-pyridinyl)-, DFT calculations would be employed to determine the rotational barrier and identify the lowest energy conformer, which is expected to be non-planar to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

A hypothetical data table for the optimized geometry would include bond lengths, bond angles, and dihedral angles, providing a precise geometric description of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for Isoquinoline, 1-(4-pyridinyl)-

Parameter Value
C-C bond lengths (Å) Data not available
C-N bond lengths (Å) Data not available
C-H bond lengths (Å) Data not available
Bond angles (°) Data not available
Dihedral angle (°) Data not available

(Note: This table is illustrative as specific data is not available in the literature.)

Electronic Structure and Charge Distribution Mapping (e.g., Molecular Electrostatic Potential)

Once the optimized geometry is obtained, the electronic structure can be investigated. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map of Isoquinoline, 1-(4-pyridinyl)- would likely show negative potential (electron-rich regions) around the nitrogen atoms of both the isoquinoline and pyridine rings, indicating their susceptibility to electrophilic attack. The hydrogen atoms would exhibit positive potential (electron-poor regions).

This analysis helps in understanding intermolecular interactions, as regions of negative potential are prone to interact with electron-deficient species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

For Isoquinoline, 1-(4-pyridinyl)-, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline ring system, while the LUMO may be more localized on the electron-deficient pyridine ring. The precise energies and spatial distributions would be determined through DFT calculations.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Isoquinoline, 1-(4-pyridinyl)-

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

(Note: This table is illustrative as specific data is not available in the literature.)

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can also predict spectroscopic parameters, which can be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts provide valuable insights into the electronic environment of the nuclei. For Isoquinoline, 1-(4-pyridinyl)-, the predicted chemical shifts would help in assigning the peaks in an experimental spectrum.

IR Frequencies: The vibrational frequencies from DFT calculations correspond to the infrared (IR) spectrum of the molecule. The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretching, C=N stretching, ring deformations) would aid in the interpretation of an experimental IR spectrum.

Reaction Mechanism Elucidation through Theoretical Modeling (e.g., formation pathways, transition states)

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions, including the formation of Isoquinoline, 1-(4-pyridinyl)-. Computational studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

Several synthetic routes lead to 1-substituted isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions. A theoretical investigation into the formation of Isoquinoline, 1-(4-pyridinyl)- could explore these pathways, calculating the activation energies for each step to determine the most favorable reaction mechanism.

Recent computational and molecular beam studies have explored the barrierless gas-phase formation of isoquinoline from the reaction of the p-pyridinyl radical with vinylacetylene. This type of investigation provides fundamental insights into the potential formation of pyridinyl-substituted isoquinolines in various environments, including extraterrestrial ones. Such studies calculate the potential energy surface for the reaction, identifying key intermediates and transition states leading to the final product.

In Silico Prediction of Molecular Interactions (excluding ADMET/toxicity profiles)

In silico methods, particularly molecular docking, are used to predict how a molecule like Isoquinoline, 1-(4-pyridinyl)- might interact with a biological target, such as an enzyme or receptor. These methods predict the preferred binding orientation and affinity of a ligand to a macromolecule.

Given the prevalence of the isoquinoline scaffold in biologically active compounds, understanding its potential molecular interactions is of significant interest. For instance, derivatives of isoquinoline have been studied as inhibitors of various enzymes. A molecular docking study of Isoquinoline, 1-(4-pyridinyl)- would involve placing the molecule into the active site of a target protein and calculating a docking score, which estimates the binding affinity. The analysis would also reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

While no specific in silico studies on the molecular interactions of Isoquinoline, 1-(4-pyridinyl)- are currently published, the methodologies are well-established and would be a logical step in exploring the potential bioactivity of this compound.

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding mechanism of ligands to their protein targets. While specific molecular docking studies exclusively focused on Isoquinoline, 1-(4-pyridinyl)- are not extensively detailed in the available literature, the principles of such simulations can be inferred from studies on closely related isoquinoline and pyridine-containing compounds.

A molecular docking study on a tetrahydroisoquinoline derivative, 22-(4-Pyridinecarbonyl) Jorunnamycin A, which also contains a pyridine moiety, demonstrated its interaction with kinase domains of ERK1, ERK2, and MEK1. The binding was characterized by hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. mdpi.com The binding energies for these interactions were calculated to be -9.9, -8.8, and -9.1 kcal/mol for ERK1, ERK2, and MEK1, respectively. mdpi.com Such studies highlight the potential of the pyridinyl-isoquinoline scaffold to interact with kinase targets, which are crucial in many signaling pathways.

Molecular dynamics simulations can further refine the understanding of the stability of ligand-protein complexes. For instance, simulations of 22-(4-Pyridinecarbonyl) Jorunnamycin A with its target kinases showed that the interaction with ERK2 was the most stable, as indicated by lower root mean square deviation (RMSD) values of the ligand conformation. mdpi.com These computational approaches are critical for identifying and optimizing the binding modes of novel inhibitors.

The general approach for molecular docking of a compound like Isoquinoline, 1-(4-pyridinyl)- would involve:

Preparation of the Ligand and Receptor: The 3D structure of Isoquinoline, 1-(4-pyridinyl)- would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to predict the binding poses of the ligand within the active site of the receptor.

Analysis of Binding Interactions: The resulting complexes would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity.

The following table illustrates hypothetical binding energies and interacting residues for Isoquinoline, 1-(4-pyridinyl)- with various protein targets, based on the types of interactions observed for similar compounds.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Kinase A-8.5Lys72, Asp184Hydrogen Bond, Electrostatic
Kinase B-7.9Phe167, Leu83Hydrophobic, Pi-Stacking
Kinase C-9.2Glu91, Asn142Hydrogen Bond

This table is for illustrative purposes only, as specific docking data for Isoquinoline, 1-(4-pyridinyl)- is not available in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Derivations from Computational Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistically significant correlation between molecular descriptors and the observed activity. While no specific QSAR studies have been reported for a series of compounds centered solely around the Isoquinoline, 1-(4-pyridinyl)- scaffold, the methodology is widely applied to isoquinoline derivatives. japsonline.comjapsonline.comnih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of structurally related compounds with their experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For a hypothetical QSAR study on derivatives of Isoquinoline, 1-(4-pyridinyl)-, the descriptors could include:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as dipole moment and partial charges, reflecting the electronic distribution.

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

The resulting QSAR equation would take a general form like:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where c represents the coefficients and D represents the molecular descriptors.

The following table presents a hypothetical set of descriptors and their correlation with a biological activity for a series of Isoquinoline, 1-(4-pyridinyl)- derivatives.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Biological Activity (IC50, µM)
Derivative 1220.262.838.45.2
Derivative 2234.293.138.43.8
Derivative 3250.262.547.68.1
Derivative 4264.292.947.66.5

This table is for illustrative purposes only, as specific QSAR data for Isoquinoline, 1-(4-pyridinyl)- derivatives is not available in the provided search results.

Such QSAR models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing their synthesis and experimental testing, and ultimately accelerating the drug discovery process.

Coordination Chemistry of Isoquinoline, 1 4 Pyridinyl As a Ligand

Design Principles for Ligands Incorporating Isoquinoline (B145761) and Pyridinyl Moieties

The design of ligands containing both isoquinoline and pyridinyl fragments is rooted in the fundamental principles of coordination chemistry, aiming to create molecules with specific metal-binding properties. Nitrogen-containing aromatic compounds like pyridine (B92270) and isoquinoline are excellent platforms for constructing ionophores and sensors for metal ions. nih.govnih.gov The lone pair of electrons on the nitrogen atoms are readily available for coordination as they are not part of the aromatic system. nih.gov

The rigid aromatic rings of both isoquinoline and pyridine provide a stable and predictable framework. This rigidity allows for the pre-organization of the binding sites, which can lead to enhanced affinity and selectivity for target metal ions. By modifying the substituents on these rings, it is possible to fine-tune the electronic and steric properties of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. For instance, the introduction of bulky groups near the coordination site can create steric hindrance that favors the binding of smaller metal ions over larger ones. nih.govnih.gov

Furthermore, the combination of different N-heterocyclic donors, such as the isoquinoline and pyridine units in Isoquinoline, 1-(4-pyridinyl)-, can lead to unique coordination geometries and electronic properties in the resulting metal complexes. The relative orientation of the nitrogen atoms and the flexibility of the linkage between the two heterocyclic systems are crucial design elements that dictate the chelation behavior and the ultimate structure of the coordination compound. otago.ac.nz

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Isoquinoline, 1-(4-pyridinyl)- and similar ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition, structure, and properties.

Isoquinoline and its derivatives readily form coordination complexes with a range of transition metal ions. For example, the reaction of isoquinoline with cobalt(II) and nickel(II) halides yields neutral coordination complexes. clarku.edu Similarly, copper(II) complexes have been synthesized with derivatives of isoquinoline, such as 1-(isoquinolin-3-yl)heteroalkyl-2-ones and 5-pyridin-2-yl- nih.govresearchgate.netdioxolo[4,5-g]isoquinoline. nih.govnih.gov

Zinc(II) and Nickel(II) complexes with isoquinoline derivatives have also been synthesized and characterized. nih.gov The reaction of zinc(II) halide salts with isoquinoline N-oxide results in compounds with the general formula [ZnX2(iQNO)2] (where X = Cl-, Br-, I-). kab.ac.ugresearchgate.netnih.govdntb.gov.ua Furthermore, cadmium(II) complexes with ligands containing pyridinyl moieties have been reported, demonstrating distorted trigonal bipyramidal geometries. najah.edu

While direct synthesis reports for Isoquinoline, 1-(4-pyridinyl)- with all the listed metal ions are not extensively documented in a single source, the existing literature on related isoquinoline and pyridine-containing ligands strongly suggests its capability to form stable complexes with Cu(II), Co(II/III), Fe(III), Ni(II), Zn(II), and Cd(II). The coordination is expected to occur through the nitrogen atoms of both the isoquinoline and pyridine rings, acting as a bidentate ligand.

The following table summarizes representative examples of metal complexes formed with isoquinoline and pyridine-containing ligands, illustrating the broad coordination capability of these structural motifs.

Metal IonLigand TypeResulting Complex Formula (Example)Reference
Cu(II)Isoquinoline derivative[Cu₂(PYP)₂Cl₄] nih.gov
Co(II)Isoquinoline(iQuin)₂CoCl₂ clarku.edu
Fe(III)Pyridine-dicarboxylic acid[Fe(pda)Cl(H₂O)₂] nih.gov
Ni(II)Isoquinoline derivative[(MPDQ)₂Ni(CH₃OH)ClO₄]ClO₄ nih.gov
Zn(II)Isoquinoline N-oxide[ZnCl₂(iQNO)₂] kab.ac.ugresearchgate.net
Cd(II)Pyridinyl hydrazone[DPMNPH/CdI₂] najah.edu

In many cases, the metal center in these complexes adopts common geometries such as tetrahedral or octahedral. For example, zinc(II) complexes with isoquinoline N-oxide exhibit a distorted tetrahedral coordination geometry. researchgate.netnih.govdntb.gov.ua Cobalt(II) complexes with isoquinoline have been found to have tetrahedral or octahedral geometries depending on the stoichiometry of the ligands. researchgate.net

In addition to solid-state analysis, solution-state studies are crucial for understanding the behavior of these complexes in different environments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structure and dynamics of diamagnetic complexes in solution. najah.eduresearchgate.net For paramagnetic complexes, other methods like Electron Paramagnetic Resonance (EPR) spectroscopy are employed.

Electronic and Geometric Properties of Metal-Ligand Adducts

The electronic and geometric properties of metal complexes with Isoquinoline, 1-(4-pyridinyl)- are intrinsically linked to the nature of the metal ion and the ligand itself. The coordination of the ligand to the metal center influences the d-orbital splitting of the metal, which in turn affects the electronic spectra, magnetic properties, and reactivity of the complex.

UV-visible spectroscopy is a common technique used to probe the electronic transitions within these complexes. The spectra often exhibit bands corresponding to d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. nih.gov For instance, the interaction of catecholate anions with iron(III) complexes of tridentate pyridine-containing ligands results in the appearance of a low-energy catecholate to iron(III) charge transfer band. nih.gov

The geometry of the metal-ligand adducts can vary significantly. As previously mentioned, tetrahedral and octahedral geometries are common. researchgate.netresearchgate.net The specific geometry is influenced by factors such as the coordination number of the metal ion, the size of the metal ion, and the steric constraints imposed by the ligand. In some cases, distorted geometries are observed due to the specific bite angle of the bidentate ligand or other steric and electronic effects. researchgate.net

Magnetic susceptibility measurements provide information about the number of unpaired electrons in the complex, which is related to the oxidation state and the spin state of the metal ion. For example, magnetic measurements of cobalt(II) and nickel(II) complexes with isoquinoline indicate behavior dominated by single-ion anisotropy effects. clarku.edu

Modulation of Ligand Affinity and Selectivity through Steric and Stereochemical Effects

The affinity and selectivity of a ligand for a particular metal ion can be strategically modulated by altering its steric and stereochemical properties. nih.govnih.gov For ligands incorporating isoquinoline and pyridinyl moieties, the introduction of bulky substituents near the nitrogen donor atoms can create steric hindrance. This steric crowding can prevent the coordination of larger metal ions, thereby enhancing the selectivity for smaller ions. nih.gov

For example, the degree of steric crowding in tripodal pyridyl-containing ligands has been shown to influence their fluorescence enhancement upon binding to different metal ions like Zn²⁺ and Cd²⁺. nih.gov When the steric hindrance is not severe enough to cause significant distortion of the metal-ligand bonds, a stronger interaction can be observed. nih.gov

Stereochemistry also plays a crucial role in determining the selectivity of a ligand. Chiral ligands derived from isoquinoline or pyridine can be designed to selectively bind to specific enantiomers of a chiral metal complex or to catalyze stereoselective reactions. While Isoquinoline, 1-(4-pyridinyl)- itself is achiral, the principles of stereochemical control are highly relevant in the broader context of designing related ligands for specific applications in asymmetric catalysis and chiral recognition.

Redox Chemistry and Electrochemical Properties of Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemistry, particularly for applications in catalysis and electrochemistry. The Isoquinoline, 1-(4-pyridinyl)- ligand, with its aromatic nitrogen heterocycles, can influence the redox potential of the coordinated metal ion. The electron-donating or -withdrawing nature of the ligand system can stabilize or destabilize different oxidation states of the metal.

Electrochemical techniques such as cyclic voltammetry are employed to study the redox properties of these complexes. These studies can reveal the potentials at which the metal center undergoes oxidation or reduction. For example, the electrochemical properties of iron(III) complexes with meridionally coordinating tridentate ligands have been investigated to model the behavior of non-heme iron enzymes. nih.gov The Lewis acidity of the iron(III) center, which is influenced by the coordinating ligands, has been shown to affect the rate of catalytic reactions. nih.gov

In the case of copper complexes, the ligand can play a role in stabilizing either the Cu(I) or Cu(II) oxidation state. The redox potential of the Cu(II)/Cu(I) couple can be tuned by the ligand environment, which is important for the design of copper-based catalysts for redox reactions. For instance, in situ generated copper(II)-quinoline complexes have been shown to be effective photocatalysts, where the catalytically active species is likely a Cu(I) complex formed upon irradiation. uni-regensburg.de The redox properties of such complexes are central to their catalytic function.

Applications of Isoquinoline, 1 4 Pyridinyl and Its Derivatives in Advanced Chemical Research

Catalysis and Organic Transformation Research

The structural motif of Isoquinoline (B145761), 1-(4-pyridinyl)- is significant in the development of catalysts and as a key component in the synthesis of complex molecules. Its derivatives are particularly relevant in reactions requiring precise stereochemical control and in the construction of sophisticated molecular architectures.

Asymmetric Catalysis

While research on Isoquinoline, 1-(4-pyridinyl)- as a standalone chiral ligand is not extensively documented, the isoquinoline and pyridine (B92270) scaffolds it contains are central to the field of asymmetric catalysis. The primary focus is on the enantioselective synthesis of chiral tetrahydroisoquinolines and related N-heterocycles, which are prevalent in biologically active compounds. mdpi.com

Iridium-based catalysts are frequently employed for the asymmetric hydrogenation of isoquinolines and pyridines. mdpi.comnih.gov These reactions convert the flat, achiral aromatic rings into three-dimensional, chiral saturated rings with high levels of enantioselectivity. The success of these transformations often relies on the use of specialized chiral bisphosphine ligands, such as SegPhos and DifluorPhos, in combination with an iridium precursor. dicp.ac.cn An activator, such as a hydrogen halide generated in situ, is often necessary to enhance the reactivity of the aromatic N-heterocycle. nih.govdicp.ac.cn This approach has achieved excellent enantiomeric excess (ee), often up to 99%. nih.gov

Another significant advancement is the iridium-catalyzed intramolecular asymmetric allylic dearomatization of isoquinolines and quinolines. nih.gov This method provides access to complex chiral scaffolds and has been applied in the formal synthesis of natural products like (+)-gephyrotoxin. nih.gov

Table 1: Examples of Asymmetric Hydrogenation of Isoquinoline Derivatives This table presents representative data for the asymmetric hydrogenation of isoquinoline substrates, a key transformation for which derivatives of Isoquinoline, 1-(4-pyridinyl)- would be relevant targets.

Catalyst System Ligand Substrate Type Enantiomeric Excess (ee) Reference
[Ir(COD)Cl]₂ / I₂ P-Phos 2,6-substituted quinolines Up to 96% polyu.edu.hk
[Ir(COD)Cl]₂ / Activator (R)-SegPhos 1-phenylisoquinoline 94% dicp.ac.cn
[Ir(COD)Cl]₂ / Activator (R)-DifluorPhos 1-phenylisoquinoline 94% dicp.ac.cn
Iridium Catalyst Me-THQphos Quinolines / Isoquinolines Up to 99% nih.gov

Homogeneous and Heterogeneous Catalytic Systems

The Isoquinoline, 1-(4-pyridinyl)- moiety is suitable for integration into both homogeneous and heterogeneous catalysts due to its coordinating nitrogen atoms.

In homogeneous catalysis , iridium complexes are prominent, particularly for hydrogenation and hydroboration reactions. mdpi.comnih.gov These catalysts operate in the same phase as the reactants, allowing for high activity and selectivity under mild conditions. The pyridyl and isoquinoline nitrogen atoms can act as binding sites, anchoring the catalytic metal center and influencing its electronic and steric environment.

For heterogeneous catalysis , the focus is on immobilizing active catalytic species onto solid supports to facilitate catalyst separation and recycling. Research has demonstrated the development of heterogeneous iridium catalysts supported on materials like sulfated zirconium oxide for the dearomative hydroboration of pyridines. researchgate.netnih.gov The Isoquinoline, 1-(4-pyridinyl)- structure could be similarly anchored to a solid support, creating a robust, single-site catalyst for various organic transformations.

Role as Chemical Intermediates in Complex Molecule Synthesis

The Isoquinoline, 1-(4-pyridinyl)- framework serves as a valuable building block, or intermediate, for constructing more complex and often biologically active molecules. Its synthesis provides a platform for further functionalization.

A notable example is the preparation of a series of 1-pyridylisoquinoline and 1-pyridyldihydroisoquinoline derivatives that have shown potent inhibitory activity against phosphodiesterase 4 (PDE4). nih.gov This research highlights the direct use of the 1-pyridylisoquinoline core as a scaffold for developing therapeutic agents. nih.gov

Furthermore, synthetic strategies that assemble complex isoquinoline systems underscore the importance of this structural class. A concise method has been developed to construct multicyclic isoquinoline scaffolds directly from pyridine derivatives, enabling the formal total synthesis of the complex natural product fredericamycin A. nih.gov This demonstrates the strategic value of linking pyridine and isoquinoline-type structures in the synthesis of intricate molecular targets. nih.gov

Material Science Applications

In material science, the rigid, aromatic structure and coordinating ability of Isoquinoline, 1-(4-pyridinyl)- make it a prime candidate for creating functional materials with specific optical and structural properties.

Building Blocks for Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

The two nitrogen atoms of Isoquinoline, 1-(4-pyridinyl)- position it as an excellent ditopic N-donor ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). In these materials, metal ions or clusters (nodes) are linked by organic molecules (linkers) to form extended, often porous, networks.

The pyridyl group is a common building block in MOF chemistry. For instance, an iron-based ionic MOF has been assembled using 4′-pyridyl-2,2′:6′,2′′-terpyridine as the ditopic ligand, demonstrating the utility of the pyridyl moiety in creating robust, porous materials for applications in catalysis. nih.gov Similarly, research on a 2D photoluminescent MOF synthesized from Zn(II) ions, 1,4-benzenedicarboxylic acid, and isoquinoline illustrates how the isoquinoline unit can be incorporated into such frameworks. researchgate.net The combination of both a pyridyl and an isoquinoline group in a single linker like Isoquinoline, 1-(4-pyridinyl)- offers a pathway to novel topologies and functional properties in MOF and supramolecular design.

Development of Luminescent Sensors and Photosensitizers

The extended π-conjugated system of Isoquinoline, 1-(4-pyridinyl)- makes it and its derivatives suitable for applications in photophysics, including luminescent sensing and photosensitization.

Luminescent Sensors: The nitrogen atoms of the pyridyl and isoquinoline rings can act as selective binding sites for metal ions. This binding event often perturbs the electronic structure of the molecule, leading to a change in its fluorescence properties (e.g., intensity or wavelength). This principle is the basis for fluorescent chemosensors. For example, probes incorporating quinoline (B57606) and pyridyl groups have been designed for the highly sensitive detection of Zn²⁺ ions. rsc.orgacs.org

Photosensitizers: When coordinated to heavy metal ions like ruthenium(II) or rhenium(I), ligands containing isoquinoline and pyridine moieties can form complexes that act as potent photosensitizers. nih.govnih.gov These complexes absorb light (often in the visible or near-infrared spectrum) and transfer the energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This process is the foundation of photodynamic therapy (PDT) for cancer treatment.

A ruthenium(II) complex featuring a dihydroisoquinoline-based ligand was shown to be an effective photosensitizer. nih.gov It exhibited intense red luminescence and, upon irradiation with a 525 nm LED, induced significant phototoxicity in human breast cancer and melanoma cell lines by generating reactive oxygen species (ROS). nih.gov

Table 2: Photophysical and Photobiological Properties of an Isoquinoline-Inspired Ruthenium Photosensitizer

Property Value Conditions Reference
Excitation Wavelength 550 nm - nih.gov
Emission Wavelength (λₑₘ) 620 nm In CH₂Cl₂ nih.gov
Luminescence Quantum Yield (Φ) 0.17 In CH₂Cl₂ nih.gov
Irradiation for PDT 525 nm Total fluence 10 J cm⁻² nih.gov
IC₅₀ (Hs578T cells, dark) > 50 µM - nih.gov
IC₅₀ (Hs578T cells, light) 0.8 ± 0.1 µM - nih.gov
IC₅₀ (A375 cells, dark) > 50 µM - nih.gov
IC₅₀ (A375 cells, light) 0.6 ± 0.1 µM - nih.gov

Mechanistic Biological Investigations (focused on fundamental mechanisms, excluding clinical trials, dosage, safety, or adverse effects)

Derivatives of Isoquinoline, 1-(4-pyridinyl)- have been the subject of extensive research to elucidate their fundamental mechanisms of action at a molecular and cellular level. These investigations have provided critical insights into their potential as therapeutic agents and biological probes.

In Vitro Studies on Antimicrobial Mechanisms

The antimicrobial properties of isoquinoline derivatives have been investigated, revealing mechanisms that often involve the disruption of essential bacterial processes. For instance, a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated for its in vitro activity against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC90) of this compound was found to range from 6.0 to 24.0 µg/ml in different media. internationalscholarsjournals.com Mechanistic studies indicated that the compound down-regulated the expression of key virulence factors in P. aeruginosa, including PQS, elastase, and pyocyanin. internationalscholarsjournals.com Proteomic analysis further revealed the inhibition or down-regulation of PhnA and oprL proteins, which are crucial for PQS synthesis and maintaining membrane integrity, respectively. internationalscholarsjournals.com

Another line of research has focused on alkynyl isoquinoline derivatives, which have demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Preliminary mechanistic studies using comparative global proteomics and macromolecule biosynthesis assays on a representative compound, HSN584, indicated that it perturbs the cell wall and nucleic acid biosynthesis in S. aureus. nih.gov Structure-activity relationship studies highlighted the importance of the isoquinoline and phenyl moieties for antibacterial activity, as the replacement of the isoquinoline group with a pyridine resulted in a 50% loss of activity, and substitution of the phenyl group with pyridine led to a complete loss of activity. nih.gov

Furthermore, various functionally substituted 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their bactericidal and fungicidal activities. nih.gov Many of these compounds exhibited high and broad-range bactericidal activity. nih.gov Specifically, a fluorophenylpropanoate ester (compound 13) and halogenated phenyl- and phenethyl carbamates (compounds 17, 18, 21, and 22) demonstrated the most remarkable bactericidal activity. nih.gov Some derivatives also displayed antifungal activity, with chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters (compounds 10 and 14) and chlorophenethyl carbamate (B1207046) (compound 22) showing the greatest effect. nih.gov The antimicrobial activity of isoquinoline derivatives is a significant area of research, with some compounds showing promising results against resistant strains. semanticscholar.org

Table 1: In Vitro Antimicrobial Activity of Isoquinoline Derivatives
Compound/DerivativeTarget OrganismObserved Mechanism of ActionKey FindingsReference
1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinolinePseudomonas aeruginosaDown-regulation of virulence factors (PQS, elastase, pyocyanin); Inhibition of PhnA and oprL proteins.MIC90: 6.0-24.0 µg/ml. internationalscholarsjournals.com
Alkynyl isoquinolines (e.g., HSN584)Gram-positive bacteria (including MRSA)Perturbation of cell wall and nucleic acid biosynthesis.Isoquinoline and phenyl moieties are vital for potency. nih.gov
Fluorophenylpropanoate ester (13)Various bacteriaNot specifiedRemarkable bactericidal activity. nih.gov
Halogenated phenyl- and phenethyl carbamates (17, 18, 21, 22)Various bacteriaNot specifiedRemarkable bactericidal activity. nih.gov
Chlorinated derivatives (10, 14, 22)Various fungiNot specifiedGreatest antifungal activity among tested compounds. nih.gov

Investigation of Antioxidant Mechanisms

The antioxidant potential of isoquinoline and its derivatives has been a subject of interest, with research suggesting various mechanisms of action. acs.org Quinoline derivatives, structurally related to isoquinolines, have been studied for their antioxidant properties, which are often attributed to their ability to scavenge free radicals through mechanisms like hydrogen atom transfer and single electron transfer. nih.govnih.gov The antioxidant efficiency of some quinoline derivatives has been found to be greater than that of Trolox, a well-known antioxidant standard. nih.gov While direct studies on "Isoquinoline, 1-(4-pyridinyl)-" are limited in this context, the broader class of isoquinoline derivatives is recognized for its antioxidant activities. acs.org

Mechanistic Probes for Neurobiological Pathways

Certain isoquinoline derivatives have been investigated as potential neurotoxins, providing insights into the mechanisms of neurodegeneration, particularly in the context of Parkinson's disease. researchgate.netdntb.gov.ua Studies have explored the selective dopaminergic neurotoxicity of isoquinoline derivatives that are structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its active metabolite 1-methyl-4-phenylpyridinium (MPP+). researchgate.net Research using heterologous expression systems of the dopamine (B1211576) transporter (DAT) has shown that 2[N]-methylated isoquinoline derivatives, such as 2[N]-methyl-IQ(+), 2[N]-methyl-norsalsolinol, and 2[N]-methyl-salsolinol, exhibit enhanced cytotoxicity in DAT-expressing cells. researchgate.net This suggests that these compounds are selectively toxic to dopaminergic cells via uptake by the DAT, implicating them as potential endogenous contributors to the pathogenesis of Parkinson's disease. researchgate.net

Mechanisms of Action in Cellular Processes (e.g., enzyme inhibition, tubulin polymerization, cell proliferation)

A significant area of research into the mechanistic actions of isoquinoline derivatives lies in their ability to interfere with fundamental cellular processes, such as cell division and signaling pathways.

Enzyme Inhibition: Derivatives of isoquinoline have been identified as potent inhibitors of various enzymes. For example, a series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones have been shown to be potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov These compounds represent a novel class of potential antitumor agents that act by inhibiting CDK4, a key regulator of the cell cycle. nih.gov Another study detailed isoquinoline derivatives that potently inhibit platelet phosphodiesterase activity, leading to an increase in intracellular cAMP levels. nih.gov This elevation in cAMP is sufficient to inhibit the rise in calcium and subsequent fibrinogen binding, thereby preventing platelet aggregation. nih.gov

Tubulin Polymerization Inhibition: Several studies have identified isoquinoline derivatives as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. nih.govnih.gov A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed as tubulin polymerization inhibitors. nih.gov One of the most potent compounds, compound 32, demonstrated significant cytotoxic activity against the CEM leukemia cell line with an IC50 of 0.64 μM and was confirmed to inhibit tubulin polymerization. nih.gov Molecular docking studies suggest a hypothetical binding mode of this compound with tubulin. nih.gov Similarly, other research has explored 5,6-dihydroindolo[2,1-a]isoquinolines, finding that hydroxy-substituted derivatives bind to the colchicine-binding site of tubulin and inhibit its polymerization, which is believed to be responsible for their cytostatic activity. acs.org

Cell Proliferation: By inhibiting key enzymes and cellular processes like tubulin polymerization, isoquinoline derivatives can effectively halt cell proliferation. The cytotoxic activities of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives against the CEM leukemia cell line are a direct consequence of their interference with the cell cycle. nih.gov For instance, compound 21 and compound 32 showed good cytotoxic activities with IC50 values of 4.10 and 0.64 μM, respectively. nih.gov The introduction of a pyridin-4-ylmethyl moiety at the C-4 position of the isoquinoline ring was found to be favorable for this activity. nih.gov

Table 2: Mechanistic Actions of Isoquinoline Derivatives in Cellular Processes
Compound/Derivative ClassCellular ProcessMechanism of ActionExample CompoundIC50/Key FindingReference
4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dionesEnzyme Inhibition (CDK4)Potent and selective inhibition of Cyclin-Dependent Kinase 4.-Novel class of potential antitumor agents. nih.gov
2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-oneEnzyme Inhibition (Phosphodiesterase)Inhibits platelet phosphodiesterase, increasing cAMP levels.IQ3bIC50 (phosphodiesterase): 11 +/- 5 µM. nih.gov
1,4-disubstituted-3,4-dihydroisoquinolinesTubulin Polymerization InhibitionInhibits tubulin polymerization, leading to cytotoxicity.Compound 32IC50 (CEM leukemia cells): 0.64 μM. nih.gov
5,6-dihydroindolo[2,1-a]isoquinolinesTubulin Polymerization InhibitionBinds to the colchicine-binding site of tubulin.(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6c)IC50 (tubulin polymerization): 3.1 ± 0.4 μM. acs.org
1,4-disubstituted-3,4-dihydroisoquinolinesCell ProliferationInhibition of cell growth through tubulin polymerization inhibition.Compound 21IC50 (CEM leukemia cells): 4.10 μM. nih.gov

Exploration of Interactions with Defined Biological Targets (e.g., receptors, enzymes)

The interaction of isoquinoline derivatives with specific biological targets is a cornerstone of understanding their pharmacological effects. As mentioned previously, derivatives have been shown to interact with and inhibit enzymes like phosphodiesterase and CDK4. nih.govnih.gov Furthermore, the binding of certain derivatives to the colchicine-binding site on tubulin is a well-documented interaction. nih.govacs.org

In the context of cancer therapy, isoquinoline-tethered quinazoline (B50416) derivatives have been developed to selectively inhibit the HER2 kinase over EGFR. nih.gov These compounds demonstrated significantly improved selectivity for HER2, with some showing a 7- to 12-fold enhancement compared to the known inhibitor lapatinib (B449) in kinase assays. nih.gov This selectivity is crucial for developing targeted cancer therapies with potentially fewer side effects. The interaction of these derivatives with the kinase domain of HER2 leads to the inhibition of its phosphorylation and downstream signaling pathways, ultimately suppressing the proliferation of HER2-dependent cancer cells. nih.gov

Analytical Chemistry Applications (e.g., sensing of metal ions)

The structural features of isoquinoline, particularly the nitrogen atom with its lone pair of electrons, make it and its derivatives suitable for applications in analytical chemistry, especially as fluorescent sensors for metal ions. The replacement of quinoline with isoquinoline in a heptadentate ligand, N,N,N',N'-tetrakis(2-quinolylmethyl)-2,6-bis(aminomethyl)pyridine (TQLN), resulted in a switch in target metal ion specificity. nih.gov While the original TQLN sensor showed a specific fluorescence increase for Zn2+, its isoquinoline counterpart, 1-isoTQLN, exhibited a Cd2+-specific fluorescence increase. nih.gov This demonstrates the potential for fine-tuning the selectivity of metal ion sensors by modifying the heterocyclic core.

Table 3: Isoquinoline-Based Fluorescent Sensors for Metal Ion Detection
Sensor CompoundTarget Metal IonSensing MechanismKey ObservationReference
1-isoTQLNCd2+Cd2+-specific fluorescence increase at 365 nm (monomer emission).Fluorescence intensity increase (ICd/I0) of 83. nih.gov

Advanced Derivatives and Analogues of Isoquinoline, 1 4 Pyridinyl

Tetrahydroisoquinoline and Dihydroisoquinoline Analogues

The reduction of the isoquinoline (B145761) ring system in 1-(4-pyridinyl)isoquinoline affords access to its tetrahydroisoquinoline (THIQ) and dihydroisoquinoline (DHIQ) analogues. These partially saturated derivatives introduce conformational flexibility and chirality, which can significantly influence their biological activity and chemical reactivity.

Tetrahydroisoquinoline Analogues: The synthesis of 1-(4-pyridinyl)-1,2,3,4-tetrahydroisoquinolines can be achieved through established synthetic methodologies for 1-substituted THIQs. The Pictet-Spengler reaction is a cornerstone in this regard, involving the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. In the context of 1-(4-pyridinyl)-THIQ, a β-phenylethylamine would react with pyridine-4-carbaldehyde. The resulting imine undergoes an intramolecular electrophilic substitution, typically promoted by an acid catalyst, to yield the desired tetrahydroisoquinoline. nih.gov

Another prominent method is the Bischler-Napieralski reaction, which commences with the acylation of a β-phenylethylamine with a suitable carboxylic acid derivative (e.g., isonicotinoyl chloride), followed by cyclization using a dehydrating agent like phosphorus oxychloride to form a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.org Subsequent reduction of this intermediate, often with sodium borohydride (B1222165) or through catalytic hydrogenation, furnishes the 1-(4-pyridinyl)-tetrahydroisoquinoline. rsc.org The enantioselective reduction of the 3,4-dihydroisoquinoline intermediate is a key strategy for obtaining chiral 1-substituted-THIQs. rsc.org

Synthetic Method Precursors Key Steps Product Type
Pictet-Spengler Reactionβ-phenylethylamine, Pyridine-4-carbaldehydeImine formation, Acid-catalyzed cyclization1-(4-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Bischler-Napieralski Reactionβ-phenylethylamine, Isonicotinic acid derivativeAmide formation, Cyclodehydration, Reduction1-(4-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Dihydroisoquinoline Analogues: The 3,4-dihydroisoquinoline analogues are key intermediates in the Bischler-Napieralski synthesis of the corresponding tetrahydroisoquinolines. organic-chemistry.org These compounds can also be synthesized via microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions, which can then be oxidized to their corresponding isoquinoline analogues if desired. organic-chemistry.org The synthesis of 1-(3-pyridyl)-3,3-dialkyl-3,4-dihydroisoquinoline derivatives has been reported, indicating the feasibility of preparing such pyridinyl-substituted DHIQs. researchgate.net

Investigation of Substituent Effects and Positional Isomerism on Reactivity and Properties

The chemical reactivity and physical properties of isoquinoline, 1-(4-pyridinyl)-, can be significantly modulated by the introduction of substituents on either the isoquinoline or the pyridinyl ring. Positional isomerism of the pyridinyl group also plays a crucial role.

Substituent Effects: The isoquinoline nucleus is generally susceptible to electrophilic attack on the benzene (B151609) ring (at positions 5 and 8) and nucleophilic attack on the pyridine (B92270) ring (at position 1). youtube.com Electron-donating groups on the isoquinoline's benzene ring would be expected to enhance the rate of electrophilic substitution, while electron-withdrawing groups would deactivate it. quimicaorganica.org Conversely, electron-withdrawing groups on the isoquinoline ring would increase the electrophilicity of the C1 position, making it more susceptible to nucleophilic attack.

Substituents on the 4-pyridinyl ring will also influence the electronic properties of the entire molecule. An electron-donating group on the pyridinyl ring would increase the electron density on the isoquinoline nitrogen, potentially affecting its basicity and nucleophilicity. Conversely, an electron-withdrawing group would decrease the electron density.

Isomer Expected Influence on Basicity of Isoquinoline Nitrogen Potential Steric Hindrance at C1
1-(2-pyridinyl)isoquinolinePotential for intramolecular hydrogen bonding or chelation, may decrease basicity.Higher, due to proximity of the pyridine nitrogen.
1-(3-pyridinyl)isoquinolineLess electronic influence compared to 2- and 4-isomers.Moderate.
1-(4-pyridinyl)isoquinolineElectron-withdrawing effect of the pyridine nitrogen is transmitted through the ring, may slightly decrease basicity.Lower, as the nitrogen is further from the point of attachment.

Fused Heterocyclic Systems Incorporating the Isoquinoline-Pyridinyl Motif

The isoquinoline-pyridinyl scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. This is achieved by annulation reactions, where a new ring is built onto the existing framework.

One approach involves the use of functionally substituted isoquinoline derivatives. For example, a three-component cascade reaction of aryl ketones, hydroxylamine (B1172632), and alkynes can lead to the formation of multisubstituted isoquinolines, which can then be further elaborated into fused systems like γ-carbolines, furo[2,3-c]pyridines, and thieno[2,3-c]pyridines. nih.gov Starting with a 1-(4-pyridinyl)-substituted isoquinoline bearing appropriate functional groups, one could envision the synthesis of novel fused heterocycles.

Another strategy involves the cyclocondensation of appropriately substituted dihydroisoquinolines. For instance, the reaction of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-7,8-dihydroisoquinolin-3(2H)-thiones with various reagents has been shown to produce planar dihydrothieno[2,3-c]isoquinolines and pyrimidothieno[2,3-c]isoquinolines, as well as non-planar pyrazolo[3,4-g]isoquinolines. acs.org By analogy, a 1-(4-pyridinyl)isoquinoline derivative with suitable functionalization could undergo similar transformations to yield novel fused systems.

Fused System Potential Synthetic Precursor Key Reaction Type
Thieno[2,3-c]isoquinoline1-(4-pyridinyl)-dihydroisoquinoline-3-thioneIntramolecular Thorpe–Ziegler cyclization
Pyrimido[4,5-b]quinoline6-amino-1-(4-pyridinyl)isoquinolineCondensation with a 1,3-dicarbonyl compound
Pyrazolo[3,4-g]isoquinoline1-(4-pyridinyl)-dihydroisoquinoline with a ketone functionalityCyclocondensation with hydrazine

N-Oxide Derivatives and Their Synthetic Utility

The nitrogen atoms in both the isoquinoline and the pyridine rings of isoquinoline, 1-(4-pyridinyl)-, can be oxidized to their corresponding N-oxides. These N-oxide derivatives exhibit altered reactivity and have significant synthetic utility.

Synthesis of N-Oxides: The N-oxidation of pyridines and isoquinolines is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). bme.hu The reaction of isoquinoline with these reagents generally yields isoquinoline 2-oxide. Given the presence of two nitrogen atoms in 1-(4-pyridinyl)isoquinoline, selective N-oxidation could be a challenge, potentially leading to a mixture of the isoquinoline N-oxide, the pyridine N-oxide, and the di-N-oxide. The relative basicity and steric accessibility of the two nitrogen atoms would influence the regioselectivity of the oxidation.

Synthetic Utility: Isoquinoline N-oxides are valuable synthetic intermediates. They can undergo electrophilic substitution more readily than the parent isoquinoline, often at different positions. clockss.org For example, the reaction of isoquinoline N-oxide-BF3 complexes with electrophiles in the presence of a strong base can lead to substitution at the C2 position. clockss.org Furthermore, isoquinoline N-oxides can participate in cycloaddition reactions and can be deoxygenated to regenerate the isoquinoline, making the N-oxide a useful protecting or activating group. The reaction of isoquinoline N-oxides with 1,4-diyn-3-ones has been shown to produce (iso)quinolinyl-3(2H)-furanones. researchgate.net

Derivative Potential Synthetic Route Key Synthetic Application
1-(4-pyridinyl)isoquinoline 2-oxideOxidation with m-CPBA or H₂O₂/AcOHIntermediate for C2-functionalization, cycloaddition reactions
1-(4-pyridinyl N-oxide)isoquinolineOxidation with m-CPBA or H₂O₂/AcOHAltered electronic properties, potential for functionalization of the pyridine ring

Conformational Analysis and Dynamic Stereochemistry of Derivatives

The introduction of substituents and the reduction of the isoquinoline ring in 1-(4-pyridinyl)isoquinoline derivatives lead to molecules with distinct conformational preferences and, in the case of chiral centers, dynamic stereochemistry.

Conformational Analysis: For 1-(4-pyridinyl)isoquinoline itself, the primary conformational variable is the dihedral angle between the isoquinoline and pyridine ring systems. Due to steric hindrance between the hydrogen atom at the C8 position of the isoquinoline and the hydrogen atoms at the C3 and C5 positions of the pyridine ring, a non-planar conformation is expected to be more stable.

In the case of 1-(4-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, the tetrahydroisoquinoline ring adopts a half-chair conformation. The 1-(4-pyridinyl) substituent can exist in either an axial or an equatorial position. The preferred conformation will depend on the steric and electronic interactions with other substituents on the ring. The stereochemistry at the C1 position is of significant importance, as demonstrated in studies of related 1-substituted tetrahydroisoquinolines where the (S)-configuration was found to be crucial for biological activity. nih.gov

Dynamic Stereochemistry: For chiral 1-substituted tetrahydroisoquinolines, the interconversion between different conformations and, in some cases, diastereomers can be studied using techniques like variable-temperature NMR spectroscopy. The energy barriers for these processes can provide insights into the conformational stability and flexibility of the molecule. In a study on 1-substituted tetrahydroisoquinolines as orexin-1 receptor antagonists, the introduction of a methyl group at the α-position of the 1-benzyl substituent led to two diastereomers with significantly different biological activities, highlighting the importance of stereochemistry. nih.gov

Derivative Key Conformational Feature Stereochemical Consideration
Isoquinoline, 1-(4-pyridinyl)-Dihedral angle between the two aromatic ringsAtropisomerism is possible with bulky substituents
1-(4-pyridinyl)-1,2,3,4-tetrahydroisoquinolineHalf-chair conformation of the THIQ ring; axial/equatorial orientation of the pyridinyl groupChirality at C1; potential for diastereomers with additional chiral centers
Substituted 1-(4-pyridinyl)-tetrahydroisoquinolinesInfluence of substituents on ring conformation and substituent orientationMultiple chiral centers leading to multiple diastereomers with potentially different stabilities and reactivities

Future Research on Isoquinoline, 1-(4-pyridinyl)-: Charting New Frontiers in Synthesis, Materials, and Technology

The bifunctional heterocyclic compound Isoquinoline, 1-(4-pyridinyl)-, stands as a molecule of significant interest, bridging the chemical properties of both isoquinoline and pyridine moieties. While foundational knowledge about this compound exists, its full potential remains largely untapped. Future research is poised to delve deeper into its synthetic methodologies, coordination chemistry, and applications, driven by the synergy of computational and experimental techniques. This article outlines key future research directions and unexplored avenues for this promising compound.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-pyridinyl)isoquinoline, and how can purity be validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as cyclization of appropriate precursors (e.g., via [3 + 2] cycloaddition) or transition-metal-catalyzed cross-coupling. Key parameters include solvent selection (polar aprotic solvents like DMF), temperature control (60–120°C), and catalysts (e.g., Pd for coupling reactions). Purity validation requires a combination of HPLC (≥95% purity threshold), 1H^1H- and 13C^{13}C-NMR (to confirm structural integrity), and elemental analysis (C, H, N within ±0.4% of theoretical values). For reproducibility, document all parameters in the experimental section, including solvent purification methods and catalyst loading .

Advanced: How can discrepancies in reported spectroscopic data for 1-(4-pyridinyl)isoquinoline derivatives be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

  • Compare data under identical conditions (solvent, temperature, concentration).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Employ 2D NMR (e.g., 1H^1H-13C^{13}C HMBC) to resolve ambiguous signals.
  • Cross-reference with crystallographic data (if available) to validate structural assignments. Publish raw spectral data in supplementary materials to enable peer validation .

Basic: What spectroscopic techniques are essential for characterizing 1-(4-pyridinyl)isoquinoline?

Methodological Answer:
Core techniques include:

  • NMR : 1H^1H-NMR to identify aromatic protons and 13C^{13}C-NMR for carbon backbone confirmation.
  • FT-IR : Detect functional groups (e.g., C=N stretching at ~1600 cm1^{-1}).
  • UV-Vis : Assess π→π* transitions (typical λmax_{\text{max}} ~270–300 nm in acetonitrile).
  • Mass Spectrometry : ESI-MS for molecular ion confirmation. Always report deuterated solvents and internal standards (e.g., TMS) for NMR reproducibility .

Advanced: How to design structure-activity relationship (SAR) studies for 1-(4-pyridinyl)isoquinoline derivatives?

Methodological Answer:

  • Step 1 : Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing groups at the 3-position).
  • Step 2 : Test bioactivity (e.g., IC50_{50} in enzyme assays) under standardized conditions.
  • Step 3 : Use multivariate analysis (e.g., PCA) to correlate substituent effects with activity.
  • Step 4 : Validate hypotheses with molecular docking (e.g., AutoDock Vina) to predict binding modes. Ensure biological replicates (n ≥ 3) to minimize variability .

Basic: How to formulate a research question for studying the physicochemical properties of this compound?

Methodological Answer:
Apply the PICO framework :

  • Population : 1-(4-Pyridinyl)isoquinoline derivatives.
  • Intervention : Variation of substituents (e.g., halogens, alkyl groups).
  • Comparison : Baseline properties of the parent compound.
  • Outcome : Quantify changes in solubility, logP, or thermal stability. Ensure feasibility by aligning with available instrumentation (e.g., DSC for thermal analysis) .

Advanced: What computational methods predict the reactivity of 1-(4-pyridinyl)isoquinoline in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., explicit water models).
  • Machine Learning : Train models on existing reaction databases to predict regioselectivity. Validate predictions with small-scale exploratory syntheses .

Basic: How to conduct a literature review on synthetic applications of 1-(4-pyridinyl)isoquinoline?

Methodological Answer:

  • Databases : Use SciFinder and Reaxys with keywords "1-(4-pyridinyl)isoquinoline synthesis" and "catalytic applications."
  • Filters : Limit to peer-reviewed journals (avoid patents/commercial sources).
  • Thematic Coding : Categorize methods (e.g., cross-coupling vs. cyclization) and note yield ranges. Use citation tracking (e.g., Web of Science) to identify seminal papers .

Advanced: How to optimize reaction conditions to minimize by-products in its synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading in a factorial design.
  • In Situ Monitoring : Use ReactIR to detect intermediates and abort pathways leading to by-products.
  • Green Chemistry Principles : Substitute toxic solvents (e.g., switch from DMF to cyclopentyl methyl ether). Optimize catalyst recycling to reduce waste .

Basic: What are best practices for documenting experimental procedures to ensure reproducibility?

Methodological Answer:

  • Detailed Descriptions : Specify equipment (e.g., "Heidolph Rotavapor, 40°C, 200 mbar").
  • Raw Data : Include NMR shifts (δ in ppm), HPLC retention times, and chromatograms in supplementary files.
  • Error Reporting : Note deviations (e.g., "reaction scaled 5x led to 10% yield drop"). Follow Beilstein guidelines for experimental sections .

Advanced: How to integrate crystallographic data with spectroscopic analysis for structural elucidation?

Methodological Answer:

  • Single-Crystal XRD : Resolve absolute configuration and compare with DFT-optimized geometries.
  • Overlay Analysis : Use Mercury software to align XRD and NMR-derived structures.
  • Torsion Angle Validation : Check consistency between calculated (DFT) and observed (XRD) dihedral angles. Publish CIF files for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.